Product packaging for Deschloro Fenoldopam Mesylate(Cat. No.:)

Deschloro Fenoldopam Mesylate

Cat. No.: B1161773
M. Wt: 367.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deschloro Fenoldopam Mesylate is a chemical analog of the selective dopamine D1-like receptor agonist Fenoldopam . As a research compound, it is of significant interest for studying the structure-activity relationships of benzazepine derivatives and their interactions with dopamine receptors . The parent compound, Fenoldopam, is known to act as a peripheral D1 receptor agonist, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) . This mechanism results in potent vasodilation, particularly in renal, mesenteric, and coronary arteries, which decreases systemic vascular resistance and promotes renal blood flow, natriuresis, and diuresis . Researchers utilize this compound to probe the pharmacological pathways and signaling cascades involved in cardiovascular and renal physiology without the adrenergic effects associated with other vasodilators . It serves as a valuable tool for in vitro studies aimed at understanding dopamine receptor function and for developing new experimental approaches in vascular and hypertension research. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₁₇H₂₁NO₆S

Molecular Weight

367.42

Synonyms

1-(4-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol Methanesulfonate;  USP Fenoldopam Related Compound B

Origin of Product

United States

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating Deschloro Fenoldopam (B1199677) Mesylate from Fenoldopam and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used techniques. nih.govnih.gov

These methods offer high resolution and sensitivity for resolving complex mixtures. A common approach involves reversed-phase HPLC, often coupled with various detectors. For instance, methods have been developed using HPLC with electrochemical detection (HPLC-ED) for the determination of fenoldopam and its metabolites in biological matrices. nih.gov More advanced methods utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides superior specificity and sensitivity. nih.govnih.gov In one such LC-MS/MS method, a C18 column is used with a gradient mobile phase consisting of acetonitrile (B52724) and water, both containing 0.1% formic acid, to achieve separation. nih.govnih.gov

Ion chromatography has also been applied in the analysis of Fenoldopam Mesylate, specifically for determining the limit of iodide, utilizing an anion-exchange column. scribd.comnewdruginfo.com The versatility of chromatographic techniques allows for the development of methods suitable for various analytical goals, from routine quality control to in-depth pharmacokinetic studies. nih.govdss.go.th The use of deuterium-labeled internal standards, such as Fenoldopam-d4 Mesylate, in conjunction with liquid chromatography enhances the accuracy of quantification. veeprho.com

Table 1: Example Chromatographic Conditions for Fenoldopam and Metabolite Analysis

Parameter Details Source(s)
Technique LC-MS/MS nih.govnih.gov
Column Waters C18 nih.govnih.gov
Mobile Phase A 0.1% formic acid in water nih.govnih.gov
Mobile Phase B 0.1% formic acid in acetonitrile nih.govnih.gov
Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode nih.govnih.gov

| Internal Standard | Formononetin | nih.gov |

Spectroscopic Approaches for Structural Confirmation

Following separation, spectroscopic techniques are essential for the unambiguous structural confirmation of impurities like Deschloro Fenoldopam Mesylate. Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS), is a powerful tool for this purpose. nih.govveeprho.com

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of parent ions into product ions. A positive-negative switching method in a triple quadrupole mass spectrometer allows for the sensitive detection and confirmation of fenoldopam and its related compounds by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). nih.govnih.gov The exact mass and fragmentation pattern are unique to the molecular structure, allowing for confident identification of this compound. The molecular formula for the free base of this impurity is C16H17NO3. synzeal.com

While direct spectroscopic data for this compound is not widely published, the analytical approaches used for Fenoldopam and its other impurities are directly applicable. Structure elucidation services are often employed to definitively characterize such related compounds. pharmaffiliates.compharmacompass.com

Method Validation for Impurity Profiling in Fenoldopam Mesylate

Any analytical method used for quantifying impurities must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation for impurity profiling in Fenoldopam Mesylate follows guidelines set by regulatory bodies like the FDA. nih.govnih.govwvu.edu

Validation parameters typically assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LLOQ). nih.govnih.gov For example, a validated LC-MS/MS method for fenoldopam and its metabolites demonstrated linearity over a specific concentration range (e.g., 0.98 to 1,000.00 nM for fenoldopam) with a correlation coefficient (R) greater than 0.99. nih.gov The accuracy of such methods is typically required to be within 85-115%, and precision, measured as inter-day and intra-day variance, should be less than 15%. nih.govnih.govnih.gov

The validation process confirms that the analytical method is suitable for its intended purpose, which, in this context, is the accurate quantification of impurities such as this compound to ensure the drug substance meets its quality specifications. synzeal.com

Table 2: Representative Method Validation Parameters

Parameter Finding Source(s)
Lower Limit of Quantitation (LLOQ) 0.98 nM (for Fenoldopam) nih.govnih.gov
Linearity (R) > 0.99 nih.gov
Accuracy 82.5% – 116.0% nih.govnih.gov
Intra-day & Inter-day Variance < 8.4% nih.govnih.gov

| Extraction Recovery | 81.3% – 113.9% | nih.govnih.gov |

Pharmaceutical Purity Standards and Specification Limits for this compound

Establishing purity standards and specification limits for impurities is a critical aspect of pharmaceutical quality control. For this compound, as with other impurities, its acceptable level in the Fenoldopam Mesylate API is controlled and monitored. google.com

Pharmacopeias like the United States Pharmacopeia (USP) provide monographs that outline the tests, procedures, and acceptance criteria for drug substances, including limits for related compounds. newdruginfo.comresearchgate.net The quantification of impurities is often performed using HPLC, where the percentage of each impurity is calculated based on its peak response relative to the response of the main compound. newdruginfo.com

Implications for Pharmaceutical Development and Quality Control of Fenoldopam Mesylate

Impact on Drug Substance Purity and Consistency

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug quality. The presence of impurities, even in small quantities, can affect the stability and safety of the drug. Deschloro Fenoldopam (B1199677) Mesylate is recognized as a degradation product that can form during the manufacturing process of Fenoldopam Mesylate intravenous solution. fda.gov

The control of this impurity is crucial for maintaining the purity and consistency of the Fenoldopam Mesylate drug substance. Different batches of the API used in nonclinical studies have shown varying levels of this impurity, with concentrations reported to range from 0.07% to 0.1%. fda.gov The specification for an impurity sets the acceptable limit in the final drug product. For Deschloro Fenoldopam, there have been regulatory discussions regarding its acceptable levels, highlighting its importance in the quality control strategy. For instance, a proposal was once made to increase the specification for Deschloro Fenoldopam from 0.3% to 0.6% in the final drug product, attributing the increase to its formation during the manufacturing stage. fda.gov

This demonstrates the direct impact of this specific impurity on the defined purity of the drug substance and the need for robust process controls to ensure batch-to-batch consistency.

Table 1: Specification Limits of Deschloro Fenoldopam in Fenoldopam Mesylate Drug Product

Impurity NameTypeHistorical Specification LimitProposed Specification LimitLevels in Early Nonclinical Batches
Deschloro FenoldopamDegradation Product0.3%0.6%0.07% - 0.1%

This table is generated based on data from a 1996 FDA pharmacology review. fda.gov

Role in Formulation Development and Stability Studies

Formulation development for a drug substance like Fenoldopam Mesylate, which is known to have stability challenges, is a complex process. google.comnih.gov Fenoldopam is susceptible to oxidation and its stability is pH-dependent, necessitating the development of formulations that can protect the integrity of the API. nih.gov The propensity to form degradation products like Deschloro Fenoldopam Mesylate is a key consideration during this phase.

The primary goal of formulation is to ensure the drug remains stable throughout its shelf life. For Fenoldopam, this involves:

pH Control: Studies have shown that maintaining an acidic pH is crucial for the stability of Fenoldopam formulations. nih.gov The intravenous formulation of Fenoldopam Mesylate is buffered to a pH between 2.8 and 3.8. google.com

Use of Excipients: Antioxidants, such as sodium metabisulfite, are included in formulations to prevent oxidative degradation. pfizer.com

Stability-Indicating Methods: During development, stability studies are conducted under various conditions (e.g., temperature, light, humidity) to predict the shelf-life of the product. nih.gov These studies rely on stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its impurities and degradation products, allowing for the accurate quantification of compounds like this compound. nih.govnih.gov

The presence and potential increase of this compound over time are critical parameters monitored in these stability studies. The rate of its formation can influence the choice of excipients, packaging materials, and recommended storage conditions for the final drug product. google.comnih.gov

Table 2: Key Considerations in Fenoldopam Formulation to Ensure Stability

FactorConsiderationRationale
pH Maintain an acidic environment (e.g., pH 2.8-3.8)Fenoldopam is more stable at acidic pH and prone to degradation at higher pH. google.comnih.gov
Oxidation Inclusion of antioxidants (e.g., sodium metabisulfite)The ortho-resorcinol group in Fenoldopam is sensitive to oxidation. pfizer.comgoogle.com
Storage Controlled temperature and protection from lightTo minimize the rate of chemical degradation. nih.gov
Packaging Use of appropriate materials (e.g., PVC bags)To ensure compatibility and prevent loss of drug due to adsorption. nih.gov

Regulatory Considerations for Impurity Control in Benzazepine Derivatives

The control of impurities in pharmaceutical products is governed by a stringent regulatory framework established by international bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). aifa.gov.it

These guidelines establish thresholds for impurities that trigger the need for identification and toxicological qualification.

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be justified through toxicological studies.

For benzazepine derivatives like Fenoldopam, any specified impurity, such as this compound, must be controlled within qualified limits. The qualification threshold depends on the maximum daily dose of the drug. For a drug with a maximum daily dose between 100 mg and 2 g, the qualification threshold for a degradation product is generally 0.2% of the API or a total daily intake of 2 mg, whichever is lower. fda.gov

When a manufacturer seeks to raise the specification limit for an impurity above its qualified level, as was the case with the proposal to increase the Deschloro Fenoldopam limit to 0.6%, regulatory agencies require robust justification. fda.gov This typically involves conducting dedicated toxicology studies on the impurity to demonstrate its safety at the proposed new limit. The FDA's review of Fenoldopam included an evaluation of an intravenous study in rats specifically designed to assess the effects of Deschloro Fenoldopam at different levels to support the proposed increase in its specification. fda.gov This underscores the rigorous, science-based approach regulators take to ensure that any level of impurity in a final drug product is safe for patients.

Q & A

Q. How is Deschloro Fenoldopam Mesylate quantified in pharmaceutical formulations?

Quantification typically employs titration or chromatographic methods. For titration, phenolphthalein is added to the sample solution, followed by titration with 0.1 N sodium hydroxide, where each mL of titrant corresponds to 40.25 mg of the compound (based on molecular weight calculations) . For high-precision analysis, reversed-phase HPLC with UV detection is used, involving phosphate–perchlorate buffer and mobile phase optimization to achieve baseline separation of peaks. System suitability tests ensure resolution ≥2.0 between analyte and related compounds .

Q. What spectroscopic and chromatographic methods are validated for purity assessment?

  • UV-Vis Spectroscopy : Standard and assay preparations are compared at 280 nm (ferric chloride complexation), with absorbance ratios (AU/AS) used to calculate concentration .
  • HPLC : A C18 column with mobile phases (e.g., acetonitrile:phosphate buffer) resolves degradation products. The method requires ≤0.5% impurity peaks relative to the main peak .
  • Mass Spectrometry : While not explicitly detailed in the evidence, LC-MS/MS is inferred for structural confirmation of deschloro derivatives by comparing fragmentation patterns to the parent compound (Fenoldopam Mesylate, CAS 67227-57-0) .

Advanced Research Questions

Q. How to design receptor-binding assays to evaluate D1 selectivity?

  • Radioligand Displacement Assays : Use [³H]-SCH-23390 (a D1 antagonist) in membrane preparations from transfected HEK293 cells. Calculate IC₅₀ values for this compound and compare to Fenoldopam Mesylate (Ki = 1.8 nM for D1) .
  • Functional Assays : Measure cAMP accumulation in D1-expressing cells. EC₅₀ values <10 nM confirm agonist activity. Include negative controls (D2/D3 receptors) to validate selectivity .
  • Data Interpretation : A ≥10-fold selectivity ratio (D1 vs. D2/D3) indicates specificity. Contradictions in binding vs. functional data may arise from partial agonism, requiring Schild analysis .

Q. How to resolve discrepancies in pharmacokinetic (PK) data across studies?

  • Source Analysis : Compare study designs (e.g., animal models vs. human trials). Rodent studies may overestimate renal clearance due to species-specific metabolic pathways.
  • Meta-Analysis : Pool data using random-effects models, stratifying by administration route (IV vs. oral) and formulation (salt form). Adjust for covariates like plasma protein binding .
  • In Silico Modeling : Use PBPK models to simulate human PK profiles when in vivo data is limited. Input parameters include logP (2.1), pKa (9.3), and hepatic extraction ratio .

Q. What methodological considerations apply to stability studies under stress conditions?

  • Forced Degradation : Expose the compound to heat (80°C, 48 hr), acid/alkali hydrolysis (0.1N HCl/NaOH, 24 hr), and oxidative stress (3% H₂O₂, 24 hr). Monitor degradation via HPLC with peak purity ≥99% .
  • Photostability : Use ICH Q1B guidelines (1.2 million lux·hr visible light, 200 W·hr/m² UV). Report degradation products and protect formulations with amber glass .
  • Compatibility : Simulate Y-site administration with common IV fluids (e.g., 0.9% NaCl). Use dynamic light scattering to detect particulate formation and pH shifts .

Q. How to optimize HPLC parameters for detecting trace degradation products?

  • Column Selection : Use a 150 mm × 4.6 mm, 3.5 µm C18 column for high resolution.
  • Gradient Elution :
Time (min)% Acetonitrile% Buffer (pH 2.5)
02080
155050
20955
  • Detection : UV at 254 nm for maximum sensitivity. Validate method robustness for ±10% organic phase variation .

Data Contradiction Analysis

Q. How to address conflicting reports on renal vasodilation efficacy?

  • Dose-Response Reassessment : Conduct in vivo studies in hypertensive models (e.g., SHR rats) using precise dosing (0.1–10 µg/kg/min). Measure glomerular filtration rate (GFR) and compare to historical data .
  • Receptor Density Variation : Quantify D1 receptor expression in renal tubules via immunohistochemistry. Low receptor density in certain populations may explain efficacy gaps .
  • Metabolite Interference : Test the activity of major metabolites (e.g., glucuronidated forms) using isolated perfused kidney models .

Methodological Best Practices

  • Reference Standards : Use USP-grade Fenoldopam Mesylate (CAS 67227-57-0) for comparative assays. Store at -20°C in desiccated conditions .
  • Ethical Compliance : Adhere to ICH and FDA guidelines for preclinical studies. Document plasma stability and protein binding in institutional review board (IRB)-approved protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.